tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
Chemistry: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block in the synthesis of drugs targeting specific diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 4-(6-carboxypyridin-3-yl)piperazine-1-carboxylate.
Reduction: 4-(6-hydroxymethylpyridin-3-yl)piperazine-1-carboxylate.
Substitution: Products vary based on the substituents introduced to the pyridine ring.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring provides a scaffold for binding to specific biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
Comparison: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a formyl group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the formyl derivative can participate in different types of chemical reactions, such as oxidation and reduction, making it versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLAEYGQLPLNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165184 | |
Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197294-84-0 | |
Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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